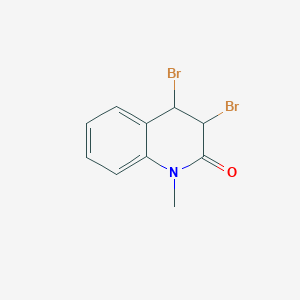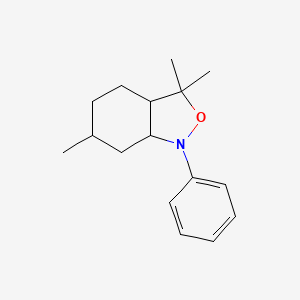
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring system. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole, typically involves the cyclization of 2-aminophenols with aldehydes or ketones. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of an acid catalyst, such as samarium triflate, under mild reaction conditions in an aqueous medium . Another approach involves the use of β-diketones catalyzed by a combination of Brønsted acid and copper(I) iodide .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to achieve high yields and selectivity . The choice of catalyst and reaction conditions can be optimized to suit the specific requirements of the desired benzoxazole derivative.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Wirkmechanismus
The mechanism of action of 3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Substituted Benzoxazoles: These compounds share a similar core structure but differ in the substituents attached to the benzoxazole ring.
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Uniqueness
3,3,6-Trimethyl-1-phenyloctahydro-2,1-benzoxazole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its trimethyl and phenyl groups may enhance its stability, reactivity, and biological activity compared to other benzoxazole derivatives .
Eigenschaften
CAS-Nummer |
94430-42-9 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
3,3,6-trimethyl-1-phenyl-3a,4,5,6,7,7a-hexahydro-2,1-benzoxazole |
InChI |
InChI=1S/C16H23NO/c1-12-9-10-14-15(11-12)17(18-16(14,2)3)13-7-5-4-6-8-13/h4-8,12,14-15H,9-11H2,1-3H3 |
InChI-Schlüssel |
ZLBHWUSWKCOFDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1)N(OC2(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)

![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
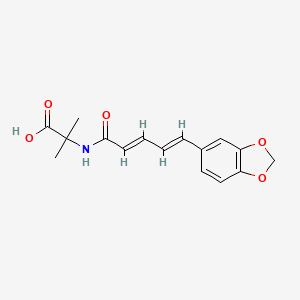

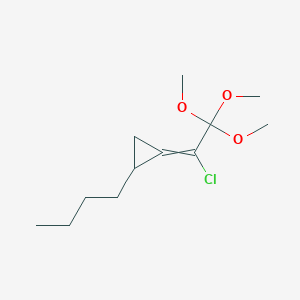
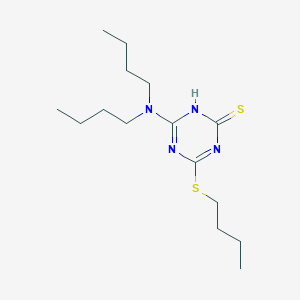
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
